1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride
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Overview
Description
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl It is a fluorinated amine derivative, characterized by the presence of a cyclopropyl group attached to an ethanamine backbone
Preparation Methods
The synthesis of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:
Fluorination: The selective introduction of a fluorine atom to the cyclopropyl ring.
Amination: The conversion of the intermediate to an ethanamine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to improve yield and purity.
Chemical Reactions Analysis
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Cyclopropyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(1-Fluorocyclopropyl)methanamine hydrochloride: Similar structure but with a different backbone, leading to variations in reactivity and applications.
1-(1-Fluorocyclopropyl)propan-1-amine hydrochloride: Longer carbon chain, affecting its physical and chemical properties.
The presence of the fluorine atom in this compound makes it unique, as it can significantly alter the compound’s reactivity, stability, and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
1-(1-fluorocyclopropyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACPINREWHADSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824071-12-6 |
Source
|
Record name | 1-(1-fluorocyclopropyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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